molecular formula C5H4BrClN2 B13011361 5-Bromo-4-(chloromethyl)pyrimidine

5-Bromo-4-(chloromethyl)pyrimidine

Cat. No.: B13011361
M. Wt: 207.45 g/mol
InChI Key: UZCYNJBJFCFSOT-UHFFFAOYSA-N
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Description

5-Bromo-4-(chloromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(chloromethyl)pyrimidine typically involves the bromination and chloromethylation of pyrimidine derivatives. One common method includes the treatment of 4-chloromethylpyrimidine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chloromethylation processes using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Pyrimidines: Products with various functional groups replacing the bromine or chloromethyl groups.

    Coupled Products: Complex organic molecules formed through carbon-carbon bond formation.

Scientific Research Applications

Scientific Research Applications

5-Bromo-4-(chloromethyl)pyrimidine serves several critical roles in scientific research:

  • Intermediate in Drug Synthesis : It is frequently used as an intermediate in the synthesis of pharmaceuticals. For instance, it has been utilized in the preparation of compounds targeting various biological pathways, including those involved in cancer treatment and infectious diseases .
  • Building Block for Heterocyclic Compounds : The compound acts as a building block for synthesizing more complex heterocyclic structures, which are essential in developing new drugs .
  • Biological Activity Studies : Research has shown that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties. This makes it a subject of interest for further pharmacological studies .

Case Studies

Several case studies illustrate the applications of this compound:

  • Synthesis of Anticancer Agents : In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives from this compound that demonstrated potent activity against cancer cell lines. The modifications made to the pyrimidine core enhanced its efficacy and selectivity .
  • Development of Antimicrobial Compounds : Another study focused on creating novel antimicrobial agents by modifying the chloromethyl group on the pyrimidine ring. The resulting compounds showed promising activity against various bacterial strains, highlighting the compound's potential in combating antibiotic resistance .
  • Pharmaceutical Formulations : The compound has also been explored for its role in pharmaceutical formulations where it acts as a key intermediate. Its ability to undergo further chemical transformations allows for the development of complex drug molecules with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(chloromethyl)pyrimidine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-(chloromethyl)pyrimidine is unique due to its specific substitution pattern, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.

Biological Activity

5-Bromo-4-(chloromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4_4H2_2BrClN2_2 and a molecular weight of approximately 195.43 g/mol. The compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a chloromethyl group at the 4-position, contributing to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been explored as a scaffold for developing tyrosine kinase inhibitors, which are crucial in targeting cancer cell proliferation pathways. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound interacts with various biological targets through specific binding mechanisms. Notably, it may inhibit enzymes crucial for DNA and RNA synthesis, thereby interfering with cellular replication processes. This mechanism underlies its potential use in developing antiviral agents as well .

The mechanism of action of this compound involves:

  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of target enzymes.
  • Interference with Nucleic Acids : It may disrupt the synthesis of DNA and RNA, contributing to its anticancer and antiviral effects .

Comparative Analysis with Similar Compounds

A comparison with other halogenated pyrimidines reveals unique properties:

Compound NameStructureBiological ActivityKey Applications
5-Bromo-2,4-dichloropyrimidineStructureModerate anticancer activitySynthesis of pharmaceuticals
4-Chloromethyl-2,6-dibromopyrimidineStructureAntimicrobial propertiesOrganic synthesis
This compound StructureSignificant anticancer activity, enzyme inhibitionDrug discovery

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell lines, particularly in breast and lung cancers. The IC50_{50} values indicated strong potency compared to standard chemotherapeutics .
  • Antiviral Research : Another investigation focused on the compound's ability to inhibit viral replication mechanisms. It was found to significantly reduce viral load in infected cell cultures, highlighting its potential as an antiviral agent .
  • Synthesis of Bioactive Molecules : The compound has been utilized as a building block in synthesizing more complex heterocyclic compounds that exhibit various biological activities, including antimicrobial and anti-inflammatory effects .

Properties

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

IUPAC Name

5-bromo-4-(chloromethyl)pyrimidine

InChI

InChI=1S/C5H4BrClN2/c6-4-2-8-3-9-5(4)1-7/h2-3H,1H2

InChI Key

UZCYNJBJFCFSOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)CCl)Br

Origin of Product

United States

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